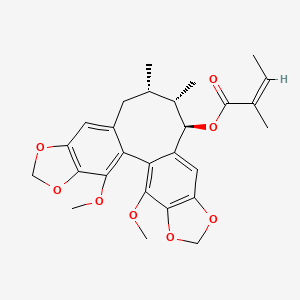
Angeloylgomisin R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angeloylgomisin R is a lignan compound primarily found in the fruits of Schisandra chinensis, a plant known for its medicinal properties. This compound is part of the dibenzocyclooctadiene lignans family, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Angeloylgomisin R involves several steps, starting from the extraction of Schisandra chinensis fruits. The process typically includes:
Extraction: Using solvents like ethanol or methanol to extract the lignans from the plant material.
Purification: Techniques such as column chromatography are employed to isolate this compound from other lignans.
Characterization: Methods like NMR and mass spectrometry are used to confirm the structure of the compound.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Angeloylgomisin R undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the lignan, potentially enhancing its biological activity.
Reduction: This reaction can be used to alter the double bonds within the compound, affecting its stability and reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the lignan, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Methanol, ethanol, or dichloromethane are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Applications De Recherche Scientifique
Angeloylgomisin R has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan synthesis and reactivity.
Biology: Investigated for its potential to modulate biological pathways, including those involved in inflammation and oxidative stress.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements.
Mécanisme D'action
The mechanism of action of Angeloylgomisin R involves several molecular targets and pathways:
Activation of PPAR-γ: This receptor plays a crucial role in regulating glucose metabolism and insulin sensitivity, making this compound a potential candidate for diabetes treatment.
Inhibition of NF-κB Pathway: By inhibiting this pathway, this compound can reduce inflammation and potentially prevent cancer progression.
Antioxidant Activity: The compound scavenges free radicals, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Angeloylgomisin R is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Propriétés
Formule moléculaire |
C27H30O8 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
[(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)27(28)35-22-15(4)14(3)8-16-9-18-23(33-11-31-18)25(29-5)20(16)21-17(22)10-19-24(26(21)30-6)34-12-32-19/h7,9-10,14-15,22H,8,11-12H2,1-6H3/b13-7-/t14-,15-,22+/m0/s1 |
Clé InChI |
RKXVNKMVDVIIQH-KNXRCIGESA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


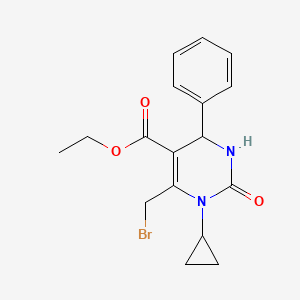

![N,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13061332.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}butanoic acid](/img/structure/B13061341.png)
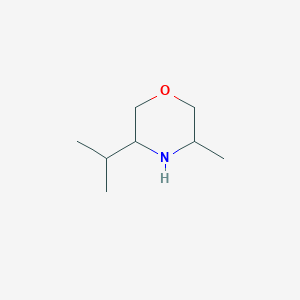
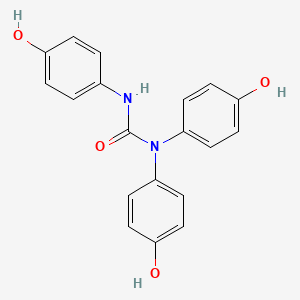
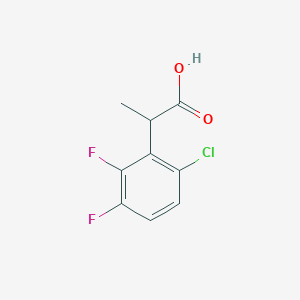
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)
![1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid](/img/structure/B13061372.png)
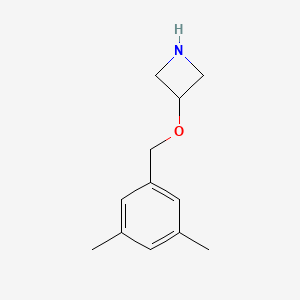
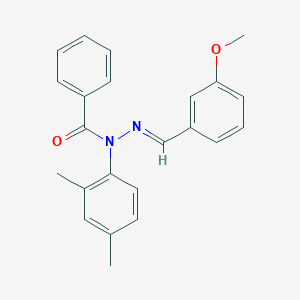

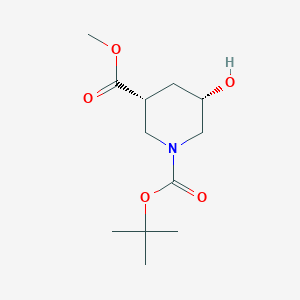
![5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)
